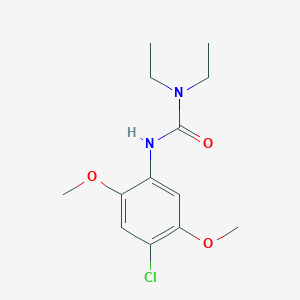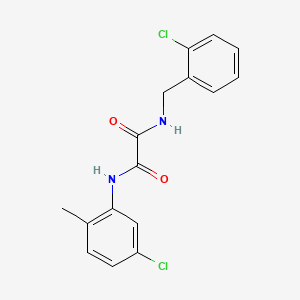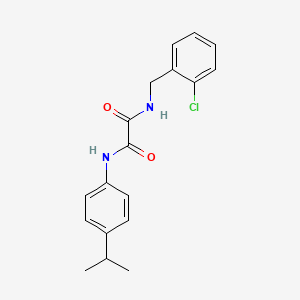![molecular formula C13H19N3O3S B4398400 N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4398400.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. It is commonly referred to as EPAC, and its molecular formula is C13H20N2O3S.
Mécanisme D'action
EPAC exerts its therapeutic effects through the activation of the cAMP-dependent protein kinase (PKA) and the exchange protein activated by cAMP (EPAC). EPAC has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, EPAC has been found to inhibit the activity of NF-κB, a transcription factor that regulates inflammation.
Biochemical and Physiological Effects:
EPAC has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate the activity of ion channels, enzymes, and transcription factors. Additionally, EPAC has been shown to regulate the release of neurotransmitters and hormones, which play a critical role in the nervous and endocrine systems.
Avantages Et Limitations Des Expériences En Laboratoire
EPAC has several advantages as a research tool, including its high potency, selectivity, and specificity. It can be used to study the role of cAMP signaling in various biological processes and diseases. However, EPAC has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on EPAC, including the development of more potent and selective EPAC activators and inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of EPAC in various diseases. Finally, EPAC may have potential applications as a therapeutic target for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, EPAC is a promising chemical compound with potential applications in the pharmaceutical industry. Its therapeutic effects are mediated through the activation of the cAMP signaling pathway and the regulation of various biochemical and physiological processes. Further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop more potent and selective EPAC modulators.
Applications De Recherche Scientifique
EPAC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, EPAC has been found to have a protective effect against heart failure and stroke.
Propriétés
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-14-20(18,19)12-7-5-11(6-8-12)15-13(17)16-9-3-4-10-16/h5-8,14H,2-4,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUUCPVDJDIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-difluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4398334.png)
![N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4398341.png)
![1-benzyl-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4398349.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4398350.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol](/img/structure/B4398352.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4398363.png)




![ethyl 1-(2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4398396.png)

![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B4398419.png)